N'-(2-furylmethylene)-2-pyrazinecarbohydrazide
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Overview
Description
N’-(2-furylmethylene)-2-pyrazinecarbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a furan ring and a pyrazine ring connected through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(2-furylmethylene)-2-pyrazinecarbohydrazide can be synthesized through a condensation reaction between 2-furylmethylene and 2-pyrazinecarbohydrazide. The reaction typically involves the use of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of N’-(2-furylmethylene)-2-pyrazinecarbohydrazide may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions or the use of ionic liquids, can also be explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N’-(2-furylmethylene)-2-pyrazinecarbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The furan and pyrazine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
N’-(2-furylmethylene)-2-pyrazinecarbohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism by which N’-(2-furylmethylene)-2-pyrazinecarbohydrazide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N’-(2-furylmethylene)-2-(4-propylphenoxy)acetohydrazide
- N’-(2-furylmethylene)-2-hydroxy-2-phenylacetohydrazide
Uniqueness
N’-(2-furylmethylene)-2-pyrazinecarbohydrazide is unique due to the presence of both furan and pyrazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with various molecular targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c15-10(9-7-11-3-4-12-9)14-13-6-8-2-1-5-16-8/h1-7H,(H,14,15)/b13-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUFPXYRVJQWKJ-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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